molecular formula C9H7N3O2 B1590841 4-nitro-1-phenyl-1H-imidazole CAS No. 41384-83-2

4-nitro-1-phenyl-1H-imidazole

Cat. No.: B1590841
CAS No.: 41384-83-2
M. Wt: 189.17 g/mol
InChI Key: UEGSGHUETRZQDI-UHFFFAOYSA-N
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Description

4-Nitro-1-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the class of imidazoles. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. The presence of a nitro group and a phenyl group attached to the imidazole ring makes this compound particularly interesting for various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

    Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

    Wallach Synthesis: This method involves the oxidation of imidazolines.

    From Alpha Halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

4-nitro-1-phenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-6-11(7-10-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGSGHUETRZQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565217
Record name 4-Nitro-1-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41384-83-2
Record name 4-Nitro-1-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of cyano-cyano interactions in crystal structures of these compounds?

A1: Research has shown that cyano-cyano interactions play a crucial role in determining the crystal packing of 4-nitro-1-phenyl-1H-imidazole derivatives. In 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, for instance, antiparallel cyano groups engage in dipole-dipole interactions, leading to the formation of centrosymmetric dimers. [] These interactions, alongside weaker forces like C-H···O and C-H···N hydrogen bonds, contribute to the overall stability of the crystal lattice. []

Q2: How do substituents on the phenyl ring influence the crystal packing of these compounds?

A2: Introducing substituents on the phenyl ring can significantly alter the intermolecular interactions and thus the crystal packing. Comparing 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile with its 1-(4-chlorophenyl) counterpart reveals this influence. While the former exhibits cyano-cyano interactions as the dominant packing force, the latter displays C≡N···Cl-C halogen bonds connecting the dimers. [] This difference highlights the importance of substituent effects on the solid-state structure of these compounds.

Q3: What insights did charge density analysis provide about 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile?

A3: Experimental charge density analysis using the Hansen-Coppens multipole model provided valuable insights into the electronic structure of 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile. [] The study confirmed the presence of a lateral electrostatic interaction between the antiparallel C≡N groups, supporting its role in crystal packing. [] Additionally, the research compared different experimental and theoretical models for calculating the molecular dipole moment and atomic charges, emphasizing the impact of chosen restraints on these electrostatic properties. []

Q4: How does the conformation of the methoxy group influence the crystal packing in 5-methoxy-2-methyl-4-nitro-1-phenyl-1H-imidazole?

A4: In 5-methoxy-2-methyl-4-nitro-1-phenyl-1H-imidazole, the methoxy group adopts a conformation nearly perpendicular to the imidazole ring. [] While an intramolecular C(methoxy)—H⋯O(nitro) interaction is present, the crystal packing is primarily driven by intermolecular C—H⋯N(imidazole) and C—H⋯O(nitro) hydrogen bonds. [] These interactions form a network that stacks the imidazole rings, highlighting how conformational flexibility influences intermolecular interactions and crystal packing.

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